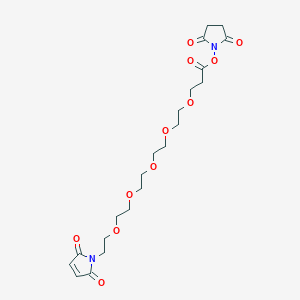
Mal-PEG5-NHS ester
Descripción general
Descripción
Mal-PEG5-NHS ester, also known as maleimide-polyethylene glycol-N-hydroxysuccinimide ester, is a heterobifunctional crosslinker. It contains a maleimide group and an N-hydroxysuccinimide ester group linked through a polyethylene glycol (PEG) chain. The maleimide group reacts with thiol groups, while the N-hydroxysuccinimide ester group reacts with primary amines, making it a versatile tool for bioconjugation and labeling applications .
Mecanismo De Acción
Target of Action
Mal-PEG5-NHS ester is a PEG derivative containing a maleimide group and an NHS ester group . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Mode of Action
The NHS ester group of this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond . This interaction results in the formation of a stable covalent bond, enabling the connection of a biomolecule with a thiol .
Biochemical Pathways
The biochemical pathways affected by this compound involve the modification of proteins and other biomolecules. The NHS ester group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This modification can change the properties of the biomolecules, potentially affecting various biochemical pathways.
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable covalent bond between the biomolecule and the thiol . This can lead to the modification of the biomolecule, potentially changing its properties and functions. For example, the modification can decrease aggregation and increase solubility of proteins .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and solvent. The NHS ester group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 .
Análisis Bioquímico
Biochemical Properties
Mal-PEG5-NHS ester plays a crucial role in biochemical reactions due to its ability to form stable covalent bonds with biomolecules. The Maleimides group in this compound can react with thiol groups in proteins, forming a stable thioether bond . The NHS group can react with primary amines in a pH 7-9 buffer, forming stable amide bonds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form covalent bonds with biomolecules. The Maleimides group reacts with thiol groups in proteins, and the NHS group reacts with primary amines . These reactions result in the formation of stable thioether and amide bonds, respectively .
Metabolic Pathways
This compound is involved in the metabolic pathways related to bio-conjugation. It interacts with enzymes that have thiol groups or primary amines, facilitating the formation of stable covalent bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG5-NHS ester involves the reaction of maleimide with polyethylene glycol and N-hydroxysuccinimide. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a carboxylating agent to introduce carboxyl groups.
Formation of Maleimide-PEG Intermediate: The activated polyethylene glycol is then reacted with maleimide to form a maleimide-PEG intermediate.
Coupling with N-Hydroxysuccinimide: Finally, the maleimide-PEG intermediate is coupled with N-hydroxysuccinimide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Mal-PEG5-NHS ester undergoes several types of reactions, primarily involving its functional groups:
Substitution Reactions: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds
Common Reagents and Conditions:
Primary Amines: React with the N-hydroxysuccinimide ester group under slightly alkaline conditions (pH 7-9).
Thiol Groups: React with the maleimide group under neutral to slightly acidic conditions (pH 6.5-7.5).
Major Products:
Amide Bonds: Formed from the reaction with primary amines.
Thioether Bonds: Formed from the reaction with thiol groups.
Aplicaciones Científicas De Investigación
Mal-PEG5-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and modification of proteins, peptides, and oligonucleotides.
Medicine: Utilized in the development of antibody-drug conjugates and other therapeutic agents.
Industry: Applied in the production of biocompatible materials and drug delivery systems.
Comparación Con Compuestos Similares
Bis(N-hydroxysuccinimide) Polyethylene Glycol (Bis-NHS-PEG): Contains two N-hydroxysuccinimide ester groups and is used for crosslinking primary amines.
Mal-amido-PEG2-NHS: Similar to Mal-PEG5-NHS ester but with a shorter PEG chain.
Azido-PEG-NHS Ester: Contains an azido group and an N-hydroxysuccinimide ester group, used for click chemistry applications.
Uniqueness of this compound: this compound is unique due to its bifunctional nature, allowing it to react with both thiol and amine groups. The PEG spacer enhances solubility and reduces steric hindrance, making it highly effective for bioconjugation .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O11/c24-17-1-2-18(25)22(17)6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-21(28)34-23-19(26)3-4-20(23)27/h1-2H,3-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFXZGGPCFZXJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


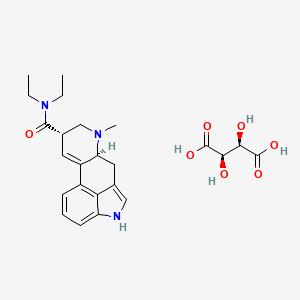
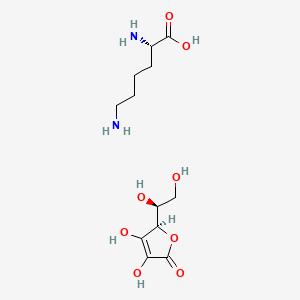
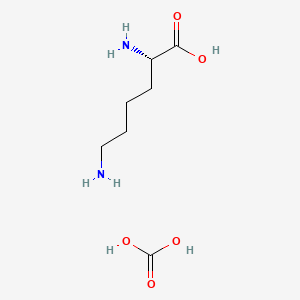
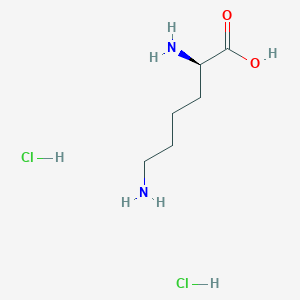
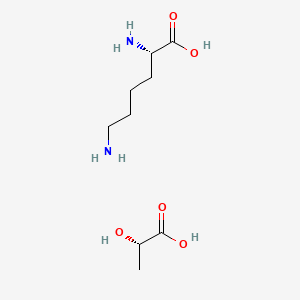
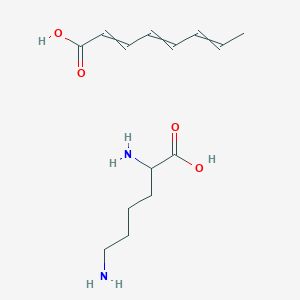
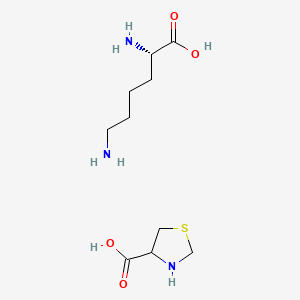
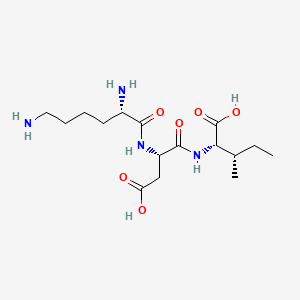
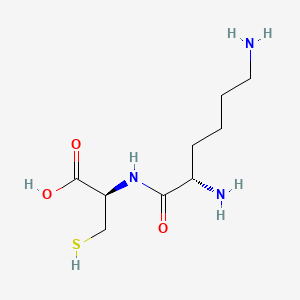
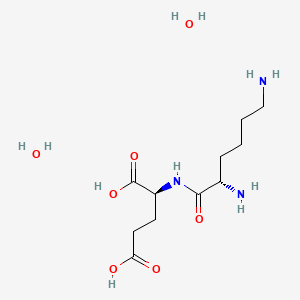
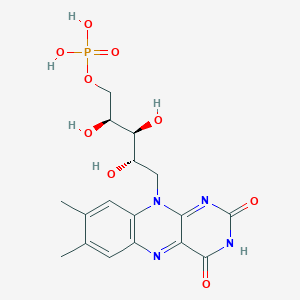

![N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B608784.png)
